molecular formula C18H21Cl2N5OS B2460604 5-((2,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-62-8

5-((2,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2460604
CAS No.: 898346-62-8
M. Wt: 426.36
InChI Key: RYEOFQIGJGKCMK-UHFFFAOYSA-N
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Description

5-((2,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 2,4-dichlorophenyl group, a 4-methylpiperazine moiety, and an ethyl side chain. The 2,4-dichlorophenyl group may enhance lipophilicity and binding affinity, while the 4-methylpiperazine moiety could improve solubility and pharmacokinetic properties .

Properties

IUPAC Name

5-[(2,4-dichlorophenyl)-(4-methylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2N5OS/c1-3-14-21-18-25(22-14)17(26)16(27-18)15(24-8-6-23(2)7-9-24)12-5-4-11(19)10-13(12)20/h4-5,10,15,26H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEOFQIGJGKCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=C(C=C(C=C3)Cl)Cl)N4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((2,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention for its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazolo[3,2-b][1,2,4]triazole core with a dichlorophenyl group and a methylpiperazine moiety. Its molecular formula is C20H19Cl2N5O2SC_{20}H_{19}Cl_2N_5O_2S, and it has a molecular weight of 452.36 g/mol. The structural complexity contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are involved in neurotransmission and metabolic processes respectively.
  • Receptor Modulation : The compound may interact with specific receptors on cell surfaces, leading to altered cellular responses.
  • DNA/RNA Interaction : There is potential for this compound to influence gene expression through interactions with genetic material.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

The compound's mechanism involves disrupting bacterial cell wall synthesis or function.

Enzyme Inhibition

The compound has shown promising results in inhibiting enzymes critical for various physiological processes:

  • Acetylcholinesterase (AChE) : IC50 values indicate strong inhibitory activity compared to standard drugs.
CompoundIC50 (µM)
This compound0.63 ± 0.001
Standard (e.g., Thiourea)21.25 ± 0.15

This inhibition suggests potential applications in treating conditions like Alzheimer's disease.

Anticancer Activity

Preliminary studies indicate that the compound may possess anticancer properties by inducing apoptosis in cancer cells. Further research is required to elucidate the specific pathways involved.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Antibacterial Efficacy : A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antibacterial effects against multiple strains and reported significant inhibition rates for Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition Studies : A comprehensive analysis demonstrated that the compound effectively inhibits urease and AChE with competitive binding mechanisms .
  • Toxicity Evaluation : Toxicological assessments indicated low cytotoxicity in mammalian cell lines at therapeutic concentrations, suggesting safety for potential clinical applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

The thiazolo[3,2-b][1,2,4]triazole core distinguishes this compound from analogs with pyrazole, pyrimidine, or pyrrolo-thiazolo systems. For example:

  • Compound 5-[(3-Chlorophenyl)(4-ethyl-1-piperazinyl)methyl]-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol () shares the same core but substitutes the 2,4-dichlorophenyl group with a 3-chlorophenyl group and replaces 4-methylpiperazine with 4-ethylpiperazine.
  • Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate () features a thiazolo-pyrimidine core instead. This modification reduces nitrogen density, likely diminishing interactions with ATP-binding pockets but improving metabolic stability .

Substituent Effects on Pharmacological Activity

  • Halogen Positioning: The 2,4-dichlorophenyl group in the target compound may exhibit stronger electron-withdrawing effects and steric hindrance than the 3-chlorophenyl group in ’s analog. This could enhance binding to hydrophobic enzyme pockets, as seen in antifungal agents targeting lanosterol 14α-demethylase .
  • Piperazine Derivatives : The 4-methylpiperazine group likely confers better aqueous solubility than bulkier substituents (e.g., 4-ethylpiperazine in or 4-(3-chlorophenyl)piperazine in ), which could influence bioavailability and clearance rates .

Crystallographic and Conformational Insights

Compounds with isostructural frameworks, such as those in and , demonstrate that halogen substitutions (Cl vs. F) minimally affect molecular planarity but significantly alter crystal packing.

Comparative Data Table

Compound Name Core Structure Aromatic Substituent Piperazine Substituent Key Properties/Activities
5-((2,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (Target) Thiazolo-triazole 2,4-Dichlorophenyl 4-Methyl High lipophilicity, potential antifungal activity
5-[(3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol () Thiazolo-triazole 3-Chlorophenyl 4-Ethyl Increased BBB penetration potential
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol () Thiazolo-triazole 4-Ethoxy-3-methoxyphenyl 4-(3-Chlorophenyl) Enhanced solubility due to methoxy group
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole () Triazolo-thiadiazole 4-Methoxyphenyl N/A Antifungal activity via lanosterol demethylase inhibition

Research Findings and Implications

  • Antifungal Potential: Molecular docking studies () suggest that triazole-thiazole hybrids with halogenated aryl groups inhibit lanosterol 14α-demethylase. The target compound’s dichlorophenyl group may confer superior binding affinity compared to methoxy or mono-chloro analogs .
  • ADME Profile : The 4-methylpiperazine moiety likely enhances solubility and reduces hepatic metabolism compared to ethyl or aryl-substituted piperazines, as inferred from and .
  • Synthetic Feasibility : High-yield crystallization methods using dimethylformamide () could be adapted for the target compound to optimize purity and stability .

Q & A

Q. How can analytical methods be developed to quantify this compound in biological matrices?

  • Methodological Answer :
  • LC-MS/MS : Optimize mobile phase (e.g., 0.1% formic acid in acetonitrile/water) for separation on a C18 column. Use MRM transitions (e.g., m/z 489 → 231 for quantification) .
  • Validation Parameters : Assess linearity (1–1000 ng/mL), recovery (>80%), and matrix effects (ion suppression/enhancement) per FDA guidelines .

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